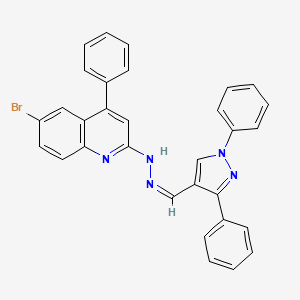![molecular formula C29H33N3O4S B11973505 Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973505.png)
Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropil (2E)-2-[4-(dietilamino)bencilideno]-5-(4-metoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-A]pirimidina-6-carboxilato es un compuesto orgánico complejo que pertenece a la clase de las tiazolopirimidinas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Isopropil (2E)-2-[4-(dietilamino)bencilideno]-5-(4-metoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-A]pirimidina-6-carboxilato generalmente involucra reacciones orgánicas de varios pasos. Los pasos clave pueden incluir:
Formación del núcleo de tiazolopirimidina: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones específicas.
Introducción del grupo bencilideno: Este paso involucra la condensación de un derivado de benzaldehído con el núcleo de tiazolopirimidina.
Funcionalización con grupos dietilamino y metoxilo: Estos grupos se introducen a través de reacciones de sustitución nucleofílica.
Métodos de producción industrial
La producción industrial de este compuesto requeriría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede implicar el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Isopropil (2E)-2-[4-(dietilamino)bencilideno]-5-(4-metoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-A]pirimidina-6-carboxilato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir dobles enlaces u otros grupos reducibles.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Los reactivos comunes incluyen haluros y nucleófilos en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar procesos e interacciones biológicas.
Medicina: Como posible agente terapéutico para tratar diversas enfermedades.
Industria: Como intermedio en la producción de productos farmacéuticos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de Isopropil (2E)-2-[4-(dietilamino)bencilideno]-5-(4-metoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-A]pirimidina-6-carboxilato implica su interacción con objetivos y vías moleculares específicos. Estos pueden incluir:
Inhibición enzimática: El compuesto puede inhibir la actividad de ciertas enzimas, lo que lleva a efectos terapéuticos.
Unión a receptores: El compuesto puede unirse a receptores específicos, modulando su actividad y vías de señalización.
Comparación Con Compuestos Similares
Compuestos similares
Tiazolopirimidinas: Otros compuestos de esta clase con estructuras y propiedades similares.
Derivados bencilidenos: Compuestos con grupos bencilidenos que exhiben actividades biológicas similares.
Unicidad
Isopropil (2E)-2-[4-(dietilamino)bencilideno]-5-(4-metoxifenil)-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-A]pirimidina-6-carboxilato es único debido a su combinación específica de grupos funcionales y características estructurales, que contribuyen a sus propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C29H33N3O4S |
|---|---|
Peso molecular |
519.7 g/mol |
Nombre IUPAC |
propan-2-yl (2E)-2-[[4-(diethylamino)phenyl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H33N3O4S/c1-7-31(8-2)22-13-9-20(10-14-22)17-24-27(33)32-26(21-11-15-23(35-6)16-12-21)25(28(34)36-18(3)4)19(5)30-29(32)37-24/h9-18,26H,7-8H2,1-6H3/b24-17+ |
Clave InChI |
KTBISMJIDMSICY-JJIBRWJFSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC(C)C)C4=CC=C(C=C4)OC |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC(C)C)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11973428.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973433.png)
![5-(2-bromophenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973434.png)
![2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11973436.png)


![7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973458.png)
![9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973465.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973479.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11973503.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973510.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973511.png)
